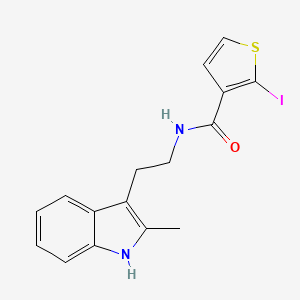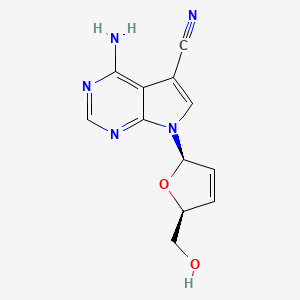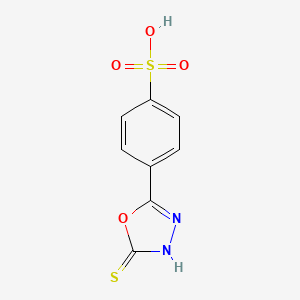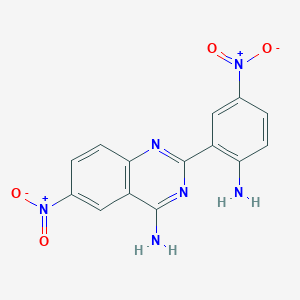
1,2-Bis(butylthio)ethyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(butylthio)ethyne is an organic compound characterized by the presence of two butylthio groups attached to an ethyne (acetylene) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(butylthio)ethyne can be synthesized through a multi-step process involving the reaction of butylthiol with acetylene derivatives. One common method involves the use of cuprous n-butylmercaptide as an intermediate. The reaction typically requires heating under reflux with mechanical stirring in the presence of solvents like ethanol and quinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(butylthio)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted ethyne derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(butylthio)ethyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(butylthio)ethyne involves its interaction with various molecular targets. The butylthio groups can participate in nucleophilic or electrophilic reactions, depending on the conditions. The ethyne backbone provides a site for further functionalization, allowing the compound to engage in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(tert-butylthio)ethane: Similar structure but with tert-butyl groups instead of butyl groups.
1,2-Bis(phenylthio)ethyne: Contains phenylthio groups instead of butylthio groups.
1,2-Bis(methylthio)ethyne: Contains methylthio groups instead of butylthio groups.
Uniqueness
1,2-Bis(butylthio)ethyne is unique due to its specific combination of butylthio groups and an ethyne backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
66566-76-5 |
|---|---|
Molekularformel |
C10H18S2 |
Molekulargewicht |
202.4 g/mol |
IUPAC-Name |
1-(2-butylsulfanylethynylsulfanyl)butane |
InChI |
InChI=1S/C10H18S2/c1-3-5-7-11-9-10-12-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
UGNJNKOTFXKBCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC#CSCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)
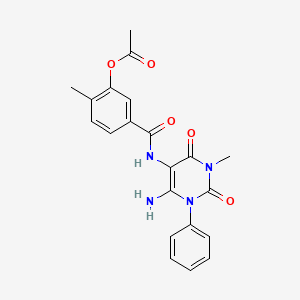


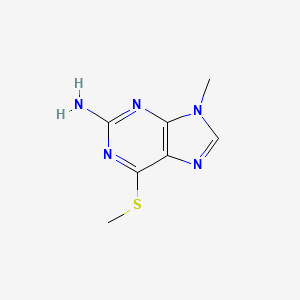
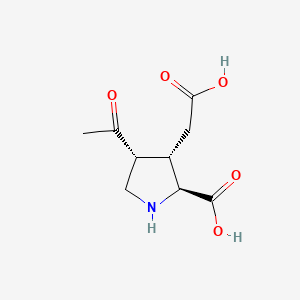
![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)

